molecular formula C8H7NO B14624543 2-Methylidene-2,3-dihydro-1,3-benzoxazole CAS No. 57114-73-5

2-Methylidene-2,3-dihydro-1,3-benzoxazole

Cat. No.: B14624543
CAS No.: 57114-73-5
M. Wt: 133.15 g/mol
InChI Key: XWPHROCGRQOCJK-UHFFFAOYSA-N
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Description

2-Methylidene-2,3-dihydro-1,3-benzoxazole is a heterocyclic organic compound that features a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-2,3-dihydro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes heating a mixture of 2-aminophenol and an aldehyde in the presence of a catalyst, such as copper iodide, at elevated temperatures . The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-2,3-dihydro-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

2-Methylidene-2,3-dihydro-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methylidene-2,3-dihydro-1,3-benzoxazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler analog with similar structural features.

    2-Aminophenol: A precursor used in the synthesis of benzoxazole derivatives.

    Benzothiazole: Another heterocyclic compound with a sulfur atom instead of oxygen.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

57114-73-5

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

2-methylidene-3H-1,3-benzoxazole

InChI

InChI=1S/C8H7NO/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5,9H,1H2

InChI Key

XWPHROCGRQOCJK-UHFFFAOYSA-N

Canonical SMILES

C=C1NC2=CC=CC=C2O1

Origin of Product

United States

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